N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core linked to a substituted ethyl chain. The ethyl chain is functionalized with a 1-methylindolin-5-yl group (a bicyclic indole derivative) and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-23-9-11-25(12-10-23)19(15-22-21(26)20-4-3-13-27-20)16-5-6-18-17(14-16)7-8-24(18)2/h3-6,13-14,19H,7-12,15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVIXJZWCXPVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Indoline moiety : Known for its diverse biological activities.
- Piperazine ring : Often associated with pharmacological properties.
- Thiophene and carboxamide groups : Contributing to its chemical reactivity and biological interactions.
The molecular formula for this compound is , with a molecular weight of 464.63 g/mol.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antiviral Properties : Indole derivatives have shown efficacy against various viral infections.
- Anticancer Activity : The compound's structure suggests potential interactions with cancer cell proliferation pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory mediators.
- Antimicrobial Activity : Piperazine derivatives are noted for their effectiveness against bacterial infections.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest it may interact with specific enzymes and receptors involved in disease pathways. Techniques such as molecular docking simulations and surface plasmon resonance are useful for evaluating binding affinities.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylindole | Indole core | Antimicrobial |
| 4-Methylpiperazine | Piperazine ring | Antidepressant |
| Biphenylcarboxamide | Biphenyl structure | Anti-inflammatory |
| Indomethacin | Indole derivative | COX inhibitor |
This table illustrates how the unique combination of an indoline structure, biphenyl moiety, and piperazine substituent in this compound may enhance its bioactivity through synergistic effects on multiple biological targets.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, highlighting their potential therapeutic applications:
- Anticancer Studies : A study evaluated the antiproliferative activity of indole derivatives against various cancer cell lines (HepG2, MCF-7, HT-29). Results indicated significant inhibition of cell growth, suggesting that similar compounds could be effective in cancer therapy .
- Anti-Tubercular Activity : Research on piperazine-based compounds showed promising results against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values significantly lower than standard treatments .
- Cytotoxicity Assessment : In vitro cytotoxicity studies using MTT assays demonstrated that certain indole-piperazine hybrids had acceptable safety profiles, indicating their potential for further development as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Implications
Key Observations:
- Piperazine vs. Piperidine/Phenyl Groups : The target compound’s 4-methylpiperazine substituent likely improves aqueous solubility and BBB penetration compared to the benzylpiperidine in Compound 51 .
- Aromatic vs.
Table 2: Comparative Bioactivity and Pharmacokinetic Properties
Key Insights:
- BBB Permeability : The target compound’s 4-methylpiperazine group is structurally favorable for CNS penetration compared to benzylpiperidine (Compound 51) or nitro groups .
- Metabolic Stability : The nitro substituent in ’s compound may lead to rapid metabolism, whereas the target compound’s methylindolin and methylpiperazine groups could offer improved stability .
Crystallography and Molecular Interactions
- N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits weak C–H⋯O/S interactions in crystal packing, with dihedral angles between aromatic rings influencing supramolecular assembly . These interactions may correlate with solid-state stability but are less relevant to solution-phase activity.
- Target Compound: No crystallographic data is provided, but analogous carboxamides (e.g., Compound 51) likely adopt conformations that optimize hydrophobic and hydrogen-bonding interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
